molecular formula C7H5Br2F B2822151 1,2-Dibromo-5-fluoro-3-methylbenzene CAS No. 1000576-64-6

1,2-Dibromo-5-fluoro-3-methylbenzene

Cat. No.: B2822151
CAS No.: 1000576-64-6
M. Wt: 267.923
InChI Key: UVWQDDHNMVVFOR-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-fluoro-3-methylbenzene is an aromatic compound characterized by the presence of two bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-5-fluoro-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-methylbenzene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Reaction Conditions:

    Reagents: Bromine (Br₂), Iron (Fe) or Aluminum Bromide (AlBr₃)

    Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

    Temperature: Room temperature to 50°C

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Electrophilic Substitution: The fluorine and methyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in acetic acid (CH₃COOH).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.

    Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration, aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

    Reduction: Zinc (Zn) in acetic acid (CH₃COOH), catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of 1,2-dihydroxy-5-fluoro-3-methylbenzene or other substituted derivatives.

    Electrophilic Substitution: Formation of nitro, sulfonic, or alkyl derivatives depending on the electrophile used.

    Reduction: Formation of 5-fluoro-3-methylbenzene.

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,2-dibromo-5-fluoro-3-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

1,2-Dibromo-5-fluoro-3-methylbenzene can be compared with other halogenated aromatic compounds, such as:

  • 1,2-Dibromo-4-fluoro-3-methylbenzene
  • 1,2-Dibromo-5-chloro-3-methylbenzene
  • 1,2-Dibromo-5-fluoro-4-methylbenzene

Uniqueness

The presence of both bromine and fluorine atoms, along with a methyl group, imparts unique reactivity and properties to this compound. This combination of substituents can influence the compound’s electronic distribution, steric effects, and overall chemical behavior, making it distinct from other similar compounds.

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Properties

IUPAC Name

1,2-dibromo-5-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWQDDHNMVVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-fluoro-6-methylaniline HCl (5.0 g, 17.6 mmol) in 25% aq. HBr (38.1 mL, 175 mmol) was cooled to 0° C. and an aq. solution of sodium nitrite (0.59 mL, 18.4 mmol) added, followed by a small amount of EtOH to aid solubility. The reaction was stirred at this temperature for 25 min before transferring by pipette to a solution of copper(I) bromide (2.64 g, 18.4 mmol) in 25% aq. HBr (20 ml) at 70° C. The reaction was stirred at this temperature for 3 h. The reaction was quenched with NaHCO3 and the aqueous layer was extracted with EtOAc. The organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by column chromatography (0-10% Hexene/EtOAC) to yield 1,2-dibromo-5-fluoro-3-methylbenzene as a clear oil.
Name
2-bromo-4-fluoro-6-methylaniline HCl
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
2.64 g
Type
catalyst
Reaction Step Four

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